4-Formylchrysene-5-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
671218-26-1 |
|---|---|
Molecular Formula |
C20H12O3 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
4-formylchrysene-5-carboxylic acid |
InChI |
InChI=1S/C20H12O3/c21-11-14-6-3-5-12-8-9-16-15-7-2-1-4-13(15)10-17(20(22)23)19(16)18(12)14/h1-11H,(H,22,23) |
InChI Key |
FLLLEZAOKXTGQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C(C(=CC2=C1)C(=O)O)C4=C(C=CC=C4C=O)C=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Formylchrysene 5 Carboxylic Acid and Its Precursors
Retrosynthetic Analysis and Design of Synthetic Pathways for Chrysene (B1668918) Derivatives
Retrosynthetic analysis is a foundational technique in synthetic organic chemistry for planning the synthesis of complex molecules. icj-e.org This process involves deconstructing the target molecule in a stepwise fashion into simpler, commercially available precursors. icj-e.org For a molecule like 4-Formylchrysene-5-carboxylic acid, the analysis begins by considering the two functional groups.
The formyl and carboxylic acid groups can be obtained through functional group interconversion (FGI). For instance, both could originate from the oxidation of corresponding methyl or alcohol groups. A plausible precursor could therefore be 4,5-dimethylchrysene. The analysis then steps back further to the disconnection of the chrysene skeleton itself. The four-ring system of chrysene can be disconnected into simpler naphthalene (B1677914) and benzene-based fragments. This suggests that a key step in the synthesis would be a reaction that constructs the chrysene core from these smaller building blocks, such as a cyclization reaction.
Key retrosynthetic strategies for chrysene derivatives include:
Functional Group Interconversion (FGI): Disconnecting the target functional groups to more stable or synthetically accessible precursors (e.g., -COOH ← -CHO ← -CH₃).
Carbon-Carbon Bond Disconnections: Breaking down the polycyclic framework to identify key bond-forming reactions, such as those used in annulation or cyclization strategies. icj-e.org
This analytical approach allows chemists to envision multiple synthetic routes and select the most efficient and viable pathway based on known chemical reactions and the availability of starting materials. icj-e.org
Targeted Synthesis of the Chrysene Core with Selective Functionalization
The construction of the chrysene core with substituents at specific positions is a significant challenge due to the number of possible isomers. Direct functionalization of the parent chrysene often leads to mixtures of products. Therefore, methods that build the ring system with the desired substitution pattern already in place are highly valuable.
One powerful method is the Mallory photocyclization reaction , which involves the light-induced cyclization of a substituted stilbenoid precursor. For example, various methylchrysenes have been prepared as single isomers by the photochemical cyclization of corresponding stilbenoids, achieving yields of 82-88%. mdpi.com This strategy offers high regioselectivity, ensuring the final positions of the substituents on the chrysene core.
Another regiocontrolled approach is the BHQ benzannulation reaction . This method has been used to generate a variety of 4,10-disubstituted chrysenes from commercially available 1,5-dihydroxynaphthalene, demonstrating high regiospecificity in both the initial annulation and subsequent reactions. nih.gov
A third major strategy involves modern cross-coupling reactions. The chrysene framework can be assembled by first using palladium-catalyzed reactions like the Suzuki or Negishi coupling to connect aryl fragments. The resulting precursor is then subjected to an oxidative cyclodehydrogenation using an oxidant like iron(III) chloride (FeCl₃) to form the final intramolecular aryl-aryl bonds and complete the polycyclic system. nih.gov
| Methodology | Description | Key Features | Reference |
|---|---|---|---|
| Mallory Photocyclization | Photochemical cyclization of stilbenoid precursors using iodine. | High regioselectivity for preparing specific isomers. | mdpi.com |
| BHQ Benzannulation | Regiocontrolled benzannulation of (ortho-allylaryl)trichloroacetates. | Builds functionalized chrysenes from naphthalene precursors. | nih.gov |
| Cross-Coupling and Cyclodehydrogenation | Assembly of an aryl framework via Pd-catalyzed coupling (e.g., Suzuki), followed by intramolecular oxidative cyclization. | Modular approach allowing for diverse precursor assembly. | nih.gov |
Introduction and Interconversion of Formyl and Carboxylic Acid Groups
Once the chrysene core is established, the next critical phase is the introduction and manipulation of the formyl and carboxylic acid functionalities at the desired 4- and 5-positions.
Oxidative Routes for Aldehyde and Carboxylic Acid Formation
Oxidation reactions are fundamental for converting precursor functional groups, such as methyl or alcohol groups, into aldehydes and carboxylic acids. While direct oxidation of a methyl group on a large polycyclic aromatic hydrocarbon (PAH) can be challenging, it has been attempted. For instance, the oxidation of 3-methylchrysene (B135459) to chrysene-3-carboxylic acid was achieved using potassium permanganate (B83412) (KMnO₄), though the yield was modest due to degradation of the aromatic ring system. mdpi.com
The oxidation of an aldehyde to a carboxylic acid is a more common and efficient transformation. A wide variety of reagents can accomplish this conversion with high yield. libretexts.org These reactions typically proceed through the formation of a gem-diol intermediate when water is present, which is then oxidized. libretexts.org
| Reagent/System | Conditions | Key Features | Reference |
|---|---|---|---|
| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Aqueous acid, room temperature. | Classic, strong oxidant with high yields. | libretexts.org |
| Potassium Dichromate (K₂Cr₂O₇) | Acidified solution, often requires gentle warming. | Causes a distinct color change from orange to green. | libretexts.org |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Alkaline conditions, gentle warming. | Mild oxidant; forms a silver mirror, useful as a qualitative test for aldehydes. | libretexts.orglibretexts.org |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Mild conditions. | A valuable alternative to metal-mediated oxidations. | organic-chemistry.org |
| N-Hydroxyphthalimide (NHPI) | Catalytic amount (5 mol%) with O₂ as the oxidant. | Organocatalytic, metal-free aerobic oxidation. | organic-chemistry.org |
Carbonylation and Carboxylation Strategies
An alternative to oxidation is the direct introduction of carbonyl-containing groups onto the aromatic ring through carbonylation or carboxylation reactions. These methods typically involve organometallic intermediates or transition metal catalysis. wikipedia.org
Carboxylation is a widely used method for preparing carboxylic acids. It involves the transformation of an organic halide into a strongly nucleophilic organometallic reagent (such as an organolithium or Grignard reagent). This intermediate then reacts with carbon dioxide (an electrophile) to form the salt of a carboxylic acid, which is subsequently protonated with a strong acid. libretexts.org This two-step process allows for the direct conversion of a C-X bond (where X is a halogen) to a C-COOH bond.
Carbonylation reactions introduce a carbon monoxide (CO) unit into a substrate. wikipedia.org For example, hydrocarboxylation involves the addition of CO and water across an alkene to produce a carboxylic acid, often using a nickel carbonyl or palladium-based catalyst. wikipedia.orggoogle.com Similarly, hydroformylation adds CO and hydrogen to an alkene to yield an aldehyde. wikipedia.org While these methods are powerful, they require an alkene precursor, which would need to be synthesized on the chrysene core first.
| Strategy | Description | Typical Reagents | Reference |
|---|---|---|---|
| Carboxylation of Organometallics | A halo-chrysene is converted to an organometallic reagent, which then reacts with CO₂. | 1. Mg or n-BuLi 2. CO₂ 3. H₃O⁺ | libretexts.org |
| Hydrocarboxylation | Direct conversion of an olefinic substrate to a carboxylic acid using carbon monoxide. | CO, H₂O, metal catalyst (e.g., Pd or Ni complex). | wikipedia.orggoogle.com |
| Hydroformylation | Direct conversion of an olefinic substrate to an aldehyde using carbon monoxide and hydrogen. | CO, H₂, metal catalyst. | wikipedia.org |
Chemo-, Regio-, and Stereoselective Synthetic Approaches
The successful synthesis of a complex molecule like this compound hinges on controlling the selectivity of the chemical reactions.
Chemoselectivity refers to the ability of a reagent to react with one functional group in the presence of others. youtube.comyoutube.com This is crucial when, for example, oxidizing the aldehyde at position 4 to a carboxylic acid without affecting the formyl group at position 5 or the chrysene ring system itself. The choice of a mild and selective oxidizing agent, such as Tollens' reagent, over a harsh one like KMnO₄, is a key chemoselective decision. libretexts.org
Regioselectivity refers to the control of the position at which a reaction occurs. youtube.comyoutube.com As discussed, direct electrophilic substitution on chrysene is often unselective. Therefore, achieving the precise 4,5-disubstitution pattern relies on regiocontrolled synthetic strategies that build the core with the substituents already correctly placed, such as the Mallory photocyclization or BHQ benzannulation. mdpi.comnih.gov The use of directing groups or specific metalating agents can also guide subsequent functionalization to a particular site on the aromatic ring. nih.gov
Stereoselectivity , which controls the formation of a specific stereoisomer, is less of a concern for the synthesis of the planar, achiral this compound itself. However, it would become critical if any of the synthetic intermediates contained chiral centers.
Chemical Reactivity and Transformation Pathways of 4 Formylchrysene 5 Carboxylic Acid
Reactivity of the Formyl Group within the Chrysene (B1668918) System
The formyl group, an aldehyde functionality, is a site of rich chemical reactivity, susceptible to oxidation, reduction, and a variety of addition and condensation reactions. However, its placement on the dense, aromatic landscape of the chrysene ring system at the 4-position introduces unique considerations.
Oxidation Reactions and Mechanistic Investigations
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. For aromatic aldehydes, this reaction can be achieved using a variety of oxidizing agents. researchgate.netenvipath.org In the case of 4-Formylchrysene-5-carboxylic acid, the formyl group can be oxidized to a second carboxylic acid group, yielding Chrysene-4,5-dicarboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromic acid. The mechanism typically involves the formation of a hydrate (B1144303) from the aldehyde, which is then oxidized by the metallic oxidant.
The electron-donating nature of the chrysene ring system can influence the rate of this oxidation. However, the steric crowding due to the adjacent carboxylic acid group at the 5-position might hinder the approach of the oxidizing agent, potentially requiring more forcing reaction conditions compared to a less substituted aromatic aldehyde.
Reduction Reactions and Product Characterization
The formyl group is readily reduced to a primary alcohol, the corresponding hydroxymethyl group. This transformation can be accomplished using a variety of reducing agents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the carboxylic acid. wikipedia.org To selectively reduce the formyl group in the presence of the carboxylic acid, milder or more selective reagents would be necessary. One such reagent is sodium borohydride (B1222165) (NaBH₄), which is generally not strong enough to reduce carboxylic acids but is effective for aldehydes. wikipedia.org
The product of this selective reduction would be 4-(Hydroxymethyl)chrysene-5-carboxylic acid. Characterization of this product would rely on spectroscopic methods, with the disappearance of the aldehyde proton signal in ¹H NMR spectroscopy and the appearance of a new signal for the methylene (B1212753) protons of the hydroxymethyl group.
Condensation Reactions and Derivatization (e.g., imine, oxime, hydrazone formation)
The carbonyl carbon of the formyl group is electrophilic and readily undergoes condensation reactions with nucleophiles such as primary amines, hydroxylamine, and hydrazine (B178648) to form imines (Schiff bases), oximes, and hydrazones, respectively. These reactions are fundamental in derivatizing aldehydes. youtube.com
For this compound, these reactions would proceed by the initial nucleophilic attack of the nitrogen-containing reagent on the formyl carbon, followed by dehydration to yield the C=N double bond. The general schemes for these reactions are as follows:
| Reactant | Product | Product Name |
| Primary Amine (R-NH₂) | 4-(R-N=CH)-chrysene-5-carboxylic acid | Imine (Schiff base) |
| Hydroxylamine (NH₂OH) | 4-(HO-N=CH)-chrysene-5-carboxylic acid | Oxime |
| Hydrazine (NH₂NH₂) | 4-(H₂N-N=CH)-chrysene-5-carboxylic acid | Hydrazone |
The bulky chrysene framework might influence the rate of these condensation reactions, but they are generally expected to proceed under standard conditions, often with acid catalysis to facilitate the dehydration step.
Nucleophilic and Electrophilic Addition Pathways
The polarized carbon-oxygen double bond of the formyl group is a prime target for nucleophilic addition. masterorganicchemistry.comlibretexts.org Strong nucleophiles, such as Grignard reagents or organolithium compounds, would add to the formyl carbon to create a new carbon-carbon bond, yielding a secondary alcohol upon workup. youtube.com However, these strong nucleophiles would also react with the acidic proton of the carboxylic acid group, necessitating its protection prior to the addition reaction.
Electrophilic addition to the formyl group is less common but can occur at the oxygen atom, which is nucleophilic. Protonation of the carbonyl oxygen by a strong acid, for instance, increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. libretexts.org
Reactivity of the Carboxylic Acid Group
The carboxylic acid group at the 5-position of the chrysene ring also offers a range of transformation possibilities, primarily through reactions at the carboxyl carbon.
Esterification and Amidation Reactions
Carboxylic acids can be converted to esters and amides through reactions with alcohols and amines, respectively. These are crucial transformations for modifying the properties and reactivity of the parent acid.
Esterification: The reaction of this compound with an alcohol (R-OH) in the presence of an acid catalyst, a process known as Fischer esterification, would yield the corresponding ester, 4-Formylchrysene-5-carboxylate. youtube.comyoutube.com The reaction is an equilibrium process, and often requires forcing conditions, such as the removal of water, to drive it to completion. The significant steric hindrance from the formyl group at the 4-position and the chrysene ring itself could make this esterification more challenging than for a less hindered carboxylic acid.
Decarboxylation Mechanisms and Pathways
There is no specific information available in the scientific literature regarding the decarboxylation mechanisms and pathways of this compound. General principles of aromatic carboxylic acid decarboxylation suggest that the reaction often requires high temperatures and may be facilitated by the presence of catalysts or specific ortho-substituents that can stabilize the transition state. However, without experimental or theoretical studies on this compound, any proposed mechanism would be purely speculative.
Salt and Anhydride Formation and their Reactivity
Detailed research findings on the formation of salts and anhydrides specifically from this compound are not available. While carboxylic acids, in general, react with bases to form salts and can be converted to anhydrides through various methods (e.g., reaction with acid chlorides or using dehydrating agents), the specific conditions and reactivity of the resulting derivatives of this compound have not been documented.
Advanced Spectroscopic and Structural Elucidation Studies of 4 Formylchrysene 5 Carboxylic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Electronic Analysis
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 4-Formylchrysene-5-carboxylic acid, both ¹H and ¹³C NMR would provide definitive evidence for its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, formyl, and carboxylic acid protons. The aromatic protons of the chrysene (B1668918) backbone would appear in the downfield region, typically between 7.6 and 8.8 ppm, with their precise shifts and coupling patterns dictated by their positions relative to the substituents. chemicalbook.com The formyl proton (CHO) is anticipated to be highly deshielded, appearing as a singlet in the range of 9.5-10.5 ppm. The carboxylic acid proton (COOH) is expected to be the most downfield signal, typically appearing as a broad singlet between 10 and 13 ppm, due to hydrogen bonding and its acidic nature. chemicalbook.com
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. The aromatic carbons of the chrysene core are expected to resonate in the 120-135 ppm range. chemicalbook.comnih.gov The carbon atoms directly attached to the formyl and carboxylic acid groups would be shifted further downfield. The formyl carbon (CHO) is predicted to appear around 190-200 ppm, while the carboxylic acid carbon (COOH) would be observed in the 165-185 ppm region. chemicalbook.com The specific chemical shifts would be influenced by the electronic effects of the substituents on the chrysene ring system.
Predicted NMR Data for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
| ¹H | Aromatic (Chrysene) | 7.6 - 8.8 |
| ¹H | Formyl (-CHO) | 9.5 - 10.5 |
| ¹H | Carboxylic Acid (-COOH) | 10 - 13 (broad) |
| ¹³C | Aromatic (Chrysene) | 120 - 135 |
| ¹³C | Carboxylic Acid (-COOH) | 165 - 185 |
| ¹³C | Formyl (-CHO) | 190 - 200 |
Advanced Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Analysis (e.g., MS/MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. For this compound (C₂₀H₁₂O₃), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass.
Advanced techniques such as tandem mass spectrometry (MS/MS) would be employed to study its fragmentation pathways. The fragmentation of the molecular ion would likely proceed through characteristic losses of the functional groups. Common fragmentation patterns for aromatic carboxylic acids include the loss of a hydroxyl radical (•OH, -17 Da) and the loss of the entire carboxyl group (•COOH, -45 Da). nih.gov For aromatic aldehydes, the loss of a hydrogen radical (•H, -1 Da) and the formyl radical (•CHO, -29 Da) are typical. nih.gov The stable chrysene cation radical would likely be a prominent fragment in the spectrum.
Predicted Mass Spectrometry Fragmentation for this compound
| Fragment | Mass Loss (Da) | Description |
| [M-H]⁺ | 1 | Loss of a hydrogen radical from the formyl group |
| [M-OH]⁺ | 17 | Loss of a hydroxyl radical from the carboxylic acid group |
| [M-CHO]⁺ | 29 | Loss of the formyl radical |
| [M-COOH]⁺ | 45 | Loss of the carboxyl radical |
| [M-H₂O]⁺ | 18 | Loss of water (intramolecular rearrangement) |
| [C₁₈H₁₁]⁺ | Varies | Chrysene cation radical after loss of both functional groups |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Environmental Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups within a molecule.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands. A very broad O-H stretching band from the carboxylic acid is expected in the region of 2500-3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers. nih.gov Two distinct carbonyl (C=O) stretching bands would be visible; one for the carboxylic acid, typically around 1700-1725 cm⁻¹, and another for the aromatic aldehyde, expected at approximately 1680-1700 cm⁻¹. nih.gov The spectrum would also feature C-O stretching vibrations between 1210 and 1320 cm⁻¹ and characteristic aromatic C-H and C=C stretching and bending vibrations. astrochem.orgastrochem.orgnist.gov
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations of the chrysene backbone would give rise to strong signals. researchgate.netaip.orgnih.govchemicalbook.com The C=O stretching vibrations would also be Raman active, though typically weaker than in the IR spectrum. The symmetric vibrations of the aromatic system would be particularly enhanced in the Raman spectrum.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | 2500 - 3300 (broad) | Weak/Not prominent |
| C-H Stretch (Aromatic) | Chrysene | 3000 - 3100 | 3000 - 3100 |
| C=O Stretch | Carboxylic Acid | 1700 - 1725 | 1700 - 1725 |
| C=O Stretch | Aldehyde | 1680 - 1700 | 1680 - 1700 |
| C=C Stretch (Aromatic) | Chrysene | 1450 - 1600 | 1450 - 1600 (strong) |
| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Present |
| O-H Bend | Carboxylic Acid | 920 - 960 | Present |
Electronic Absorption and Emission Spectroscopy for Characterizing Electronic Transitions and Luminescence Properties
Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to be dominated by the π-π* transitions of the chrysene aromatic system. The parent chrysene molecule exhibits characteristic absorption bands in the UV region. researchgate.netnist.gov The presence of the formyl and carboxylic acid groups, which can extend the conjugation and influence the electronic distribution, is likely to cause a red-shift (bathochromic shift) of these absorption bands compared to unsubstituted chrysene. rsc.orgresearchgate.netunict.it
Emission (Fluorescence) Spectroscopy: Chrysene is known to be fluorescent, with emission maxima that can be influenced by its substitution and environment. aatbio.comtandfonline.com this compound is also expected to be fluorescent. The emission spectrum would likely be red-shifted relative to chrysene. rsc.orgresearchgate.net The fluorescence quantum yield may be affected by the presence of the carbonyl groups, which can in some cases provide pathways for non-radiative decay. The emission properties could also be sensitive to solvent polarity and pH due to the carboxylic acid group.
Predicted Electronic Spectroscopy Data for this compound
| Spectroscopy | Property | Predicted Characteristics |
| UV-Vis Absorption | λmax | Multiple bands in the UV region, red-shifted compared to chrysene. |
| Fluorescence Emission | Emission Maximum | Red-shifted compared to chrysene, likely in the violet-blue region. |
| Fluorescence | Quantum Yield | Potentially lower than chrysene due to carbonyl groups. |
| Fluorescence | Solvent Effects | Potential for solvatochromic shifts due to the polar functional groups. |
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing bond lengths, bond angles, and intermolecular interactions. A single-crystal X-ray diffraction study of this compound would confirm the planarity of the chrysene core and determine the orientation of the formyl and carboxylic acid substituents relative to the ring system.
Chiral Analysis Techniques (if applicable, e.g., Circular Dichroism) for Stereochemical Characterization
This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it would not exhibit optical activity and its circular dichroism (CD) spectrum would be silent.
However, it is conceivable that chiral derivatives could be prepared, for instance, by esterification of the carboxylic acid with a chiral alcohol. In such a case, CD spectroscopy would be a valuable tool for characterizing the resulting diastereomers and studying their chiroptical properties.
Theoretical and Computational Chemistry Investigations of 4 Formylchrysene 5 Carboxylic Acid
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), would be a foundational approach to understanding the intrinsic properties of 4-formylchrysene-5-carboxylic acid. These calculations could provide insights into the molecule's geometry, electronic distribution, and energetic landscape.
Frontier Molecular Orbital (FMO) Analysis
A crucial aspect of this investigation would be the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, one would expect the electron-rich chrysene (B1668918) ring system to significantly influence the HOMO, while the electron-withdrawing formyl and carboxylic acid groups would lower the energy of the LUMO.
Hypothetical Data Table for FMO Analysis:
| Parameter | Predicted Value (Arbitrary Units) | Interpretation |
| HOMO Energy | -X.XX eV | Electron-donating potential |
| LUMO Energy | -Y.YY eV | Electron-accepting potential |
| HOMO-LUMO Gap | Z.ZZ eV | Chemical reactivity and stability |
Electrostatic Potential Mapping and Charge Distribution Analysis
An electrostatic potential (ESP) map would visually represent the charge distribution across the this compound molecule. Regions of negative potential (typically colored red or yellow) would indicate areas rich in electrons and susceptible to electrophilic attack, such as the oxygen atoms of the carbonyl and carboxyl groups. Positive potential regions (blue) would highlight electron-deficient areas prone to nucleophilic attack, like the hydrogen of the carboxylic acid and the carbon of the formyl group. Mulliken or Natural Bond Orbital (NBO) charge analysis could quantify the partial atomic charges, providing a more detailed picture of the charge distribution.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
While the chrysene core of this compound is rigid, the formyl and carboxylic acid substituents have rotational freedom. Molecular dynamics (MD) simulations could explore the preferred conformations of these groups and the energy barriers between them. Furthermore, MD simulations in various solvents would be invaluable for understanding how solvent molecules arrange around the solute and how these interactions influence the compound's conformation and solubility. Such simulations can provide insights into the dynamic behavior of the molecule in a condensed phase.
Prediction of Spectroscopic Signatures and Comparison with Experimental Data
Computational methods are powerful tools for predicting spectroscopic properties. Time-dependent DFT (TD-DFT) could be used to calculate the UV-Vis absorption spectrum, identifying the electronic transitions responsible for its color. Similarly, the vibrational frequencies from DFT calculations would allow for the prediction and assignment of peaks in the infrared (IR) and Raman spectra. The calculated nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C would also be instrumental in interpreting experimental NMR data and confirming the molecular structure.
Hypothetical Data Table for Predicted Spectroscopic Data:
| Spectroscopic Technique | Predicted Data |
| UV-Vis (λmax) | ~XXX nm |
| IR (Key Frequencies) | C=O (formyl), C=O (acid), O-H (acid) |
| ¹H NMR (Key Shifts) | Aromatic protons, aldehyde proton, acid proton |
| ¹³C NMR (Key Shifts) | Carbonyl carbons, aromatic carbons |
Computational Elucidation of Reaction Mechanisms and Transition States
Should this compound be involved in chemical reactions, computational chemistry could elucidate the step-by-step mechanisms. By locating the transition state structures and calculating the activation energies for different potential pathways, researchers could predict the most likely reaction products and understand the factors controlling the reaction kinetics. This would be particularly useful for studying its synthesis, degradation, or potential biological activity.
Pathway Design Algorithms and Retrosynthetic Analysis for Biosynthetic Routes
While this compound is not a known natural product, computational tools could be employed to explore hypothetical biosynthetic pathways. Retrosynthetic analysis algorithms could suggest potential biological precursors and enzymatic transformations that could, in theory, lead to its formation. This type of analysis is more commonly applied to natural products but can be a creative tool for exploring novel biochemical space.
Mechanistic Biological Interactions of 4 Formylchrysene 5 Carboxylic Acid
Role as an Intermediate Metabolite in Benzo[a]pyrene (B130552) Biodegradation Pathways
4-Formylchrysene-5-carboxylic acid emerges as a crucial intermediate during the microbial breakdown of benzo[a]pyrene. Its formation is a direct consequence of the oxidative cleavage of the benzo ring in the parent BaP molecule. Specifically, the biodegradation pathway involves an attack on the C4 and C5 positions of benzo[a]pyrene. This strategic bond fission breaks open one of the aromatic rings, leading to a chrysene-based structure with functional groups at the former points of attachment.
The presence of 4,5-chrysene-dicarboxylic acid as a downstream metabolite in BaP degradation studies strongly supports this pathway. nih.govwikipedia.org The formation of a dicarboxylic acid necessitates a two-step oxidation of the original carbons from the cleaved ring. This compound represents the intermediate stage in this process, where one carbon has been oxidized to a carboxylic acid and the other to a formyl (aldehyde) group. This ortho-cleavage pathway is a common strategy employed by bacteria to dismantle the complex and stable ring systems of high-molecular-weight PAHs. wikipedia.org The degradation of BaP often proceeds through multiple routes simultaneously, but the pathway involving cleavage at the 4,5-positions is a frequently reported phenomenon. nih.gov
Enzymatic Transformations Leading to and from this compound
The formation and subsequent breakdown of this compound are orchestrated by a series of specific enzymatic reactions. These transformations are central to the detoxification and mineralization of benzo[a]pyrene in the environment.
The initial and rate-limiting step in the formation of this compound is the enzymatic attack on the benzo[a]pyrene ring. This is primarily catalyzed by dioxygenase and monooxygenase enzymes. wikipedia.orgconicet.gov.ar In aerobic bacteria, multicomponent enzyme systems known as Rieske non-heme iron oxygenases (RHOs) are responsible for incorporating both atoms of molecular oxygen into the aromatic ring, a process called dioxygenation. nih.govnih.gov This reaction typically forms an unstable cis-dihydrodiol. wikipedia.org
Specifically for the pathway leading to this compound, a dioxygenase attacks the C4-C5 bond of benzo[a]pyrene to produce benzo[a]pyrene cis-4,5-dihydrodiol. wikipedia.org Although this initial dihydrodiol has not always been directly isolated, its existence is inferred from the downstream metabolites. wikipedia.org Following its formation, the dihydrodiol is acted upon by a dehydrogenase, which re-aromatizes the ring system to a diol, which is then susceptible to ortho-cleavage by another dioxygenase. This ring-fission step breaks the carbon-carbon bond, yielding a precursor that is then converted to this compound. Monooxygenases, such as cytochrome P450s, can also initiate PAH degradation by forming epoxides, which are then hydrated to trans-dihydrodiols, leading to similar ring-cleavage products. wikipedia.orgconicet.gov.ar
A variety of microorganisms have been identified that are capable of degrading benzo[a]pyrene, and by extension, forming and processing this compound. These microbes are often isolated from PAH-contaminated soils and sediments. Among the most well-studied are bacteria from the genus Mycobacterium.
Mycobacterium vanbaalenii PYR-1 is a key organism known to initiate its attack on benzo[a]pyrene at the C-4,5, C-9,10, and C-11,12 positions, utilizing both dioxygenase and monooxygenase systems. wikipedia.orgnih.gov Its ability to produce chrysene-4,5-dicarboxylic acid confirms its use of the C-4,5 cleavage pathway. wikipedia.org Similarly, Mycobacterium sp. strain RJGII-135 has been shown to mineralize BaP to CO2 and transform it into ring fission products. nih.govwikipedia.org Other bacterial strains implicated in BaP degradation include Sphingomonas yanoikuyae, Beijerinckia B-836, and Bacillus subtilis. nih.govnih.govresearchgate.nettufts.edu Fungi, such as Penicillium janthinellum, also contribute to the environmental degradation of BaP. nih.gov Often, consortia of different bacterial species work synergistically to achieve more efficient degradation than single strains alone. nih.gov
| Microorganism | Relevance to Benzo[a]pyrene Degradation | References |
| Mycobacterium vanbaalenii PYR-1 | Initiates attack at the C-4,5 position, leading to chrysene-based metabolites. | wikipedia.org, nih.gov |
| Mycobacterium sp. RJGII-135 | Confirmed to mineralize benzo[a]pyrene and produce ring-cleavage products. | nih.gov, wikipedia.org |
| Sphingomonas yanoikuyae JAR02 | Implicated in the aerobic biodegradation pathway of benzo[a]pyrene. | nih.gov, tufts.edu |
| Beijerinckia B-836 | Identified as a strain involved in the initial steps of benzo[a]pyrene degradation. | nih.gov, nih.gov |
| Bacillus subtilis BMT4i | A novel strain shown to use benzo[a]pyrene as a sole source of carbon and energy. | researchgate.net |
| Rhodococcus sp. | Part of bacterial consortia that effectively degrade chrysenes and other PAHs. | nih.gov |
| Penicillium janthinellum VUO 10,201 | A fungal strain capable of degrading benzo[a]pyrene. | nih.gov |
Molecular Mechanisms of Interaction with Biological Enzymes (e.g., active site binding)
While the enzymes that initiate the attack on the parent benzo[a]pyrene are well-documented, the specific enzymes that act upon this compound are typically aldehyde dehydrogenases (ALDHs) or related oxidoreductases. wikipedia.orgnih.gov The function of these enzymes is to catalyze the NAD(P)+-dependent oxidation of the formyl group to a carboxylic acid. wikipedia.org
The general mechanism for ALDH enzymes provides insight into this transformation. The active site of an ALDH is a funnel-shaped tunnel that binds the aldehyde substrate and an NAD(P)+ cofactor. nih.govresearchgate.net The catalytic process involves several key steps:
A highly conserved and reactive cysteine residue in the active site makes a nucleophilic attack on the carbonyl carbon of the aldehyde group of this compound. wikipedia.orgresearchgate.net
This attack forms a tetrahedral thiohemiacetal intermediate. nih.govtufts.edu
A hydride ion is transferred from the intermediate to the NAD(P)+ cofactor, forming NAD(P)H and a thioester intermediate. wikipedia.orgresearchgate.net
A water molecule, activated by a nearby glutamate (B1630785) residue, hydrolyzes the thioester bond, releasing the final product, 4,5-chrysene-dicarboxylic acid, and regenerating the free enzyme. nih.govwikipedia.org
The binding of the large, aromatic substrate this compound into the active site is facilitated by hydrophobic interactions within the tunnel. nih.govresearchgate.net The precise orientation is crucial for positioning the formyl group correctly relative to the catalytic cysteine residue for the reaction to proceed.
Biotransformation Pathways and Subsequent Metabolites (e.g., 4,5-chrysene-dicarboxylic acid)
The metabolic journey of this compound within the cell is short, as it is quickly converted to a more stable product. Its primary and well-documented subsequent metabolite is 4,5-chrysene-dicarboxylic acid. nih.govwikipedia.org
The biotransformation is a straightforward oxidation reaction: This compound + NAD(P)+ + H₂O → 4,5-Chrysene-dicarboxylic acid + NAD(P)H + H+
This reaction, catalyzed by an aldehyde dehydrogenase as described above, completes the oxidation of the two carbon atoms that were originally part of the cleaved benzo[a]pyrene ring. The resulting dicarboxylic acid is a more polar and water-soluble compound than its precursor, which facilitates further metabolism. The formation of 4,5-chrysene-dicarboxylic acid is a key piece of evidence confirming the ortho-cleavage of the C4-C5 bond of benzo[a]pyrene. nih.govwikipedia.org From this point, further degradation likely proceeds by targeting the now-modified chrysene (B1668918) backbone, breaking it down into smaller, simpler molecules that can eventually enter central metabolic pathways like the Krebs cycle, leading to complete mineralization. nih.gov
Analytical Methodologies for Detection and Quantification of 4 Formylchrysene 5 Carboxylic Acid in Complex Matrices
Advanced Chromatographic Techniques for Separation and Purity Assessment
Chromatography is the cornerstone for the separation and analysis of 4-Formylchrysene-5-carboxylic acid. The choice between liquid and gas chromatography is primarily dictated by the compound's physicochemical properties, specifically its polarity and volatility.
High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for the analysis of non-volatile and polar compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality, where a nonpolar stationary phase is used with a polar mobile phase.
Method development involves the systematic optimization of several parameters to achieve adequate separation from matrix components and potential isomers. Key parameters include the selection of the stationary phase (column), mobile phase composition, flow rate, and detector settings. ajol.infomdpi.com
Column Selection : A C18 column is often the first choice due to its versatility and hydrophobicity, which provides good retention for the polycyclic chrysene (B1668918) backbone. Columns with different bonding chemistries or end-capping may be tested to fine-tune selectivity.
Mobile Phase Optimization : A gradient elution is typically necessary for analyzing complex samples. This involves changing the ratio of a weak mobile phase (e.g., water with an acid modifier like formic acid or acetic acid) and a strong mobile phase (e.g., acetonitrile or methanol) over the course of the analysis. ajol.info The acid modifier helps to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.
Detection : A Diode Array Detector (DAD) or UV-Vis detector is commonly used, set to a wavelength where the chrysene chromophore exhibits maximum absorbance. researchgate.net For enhanced sensitivity and selectivity, a fluorescence detector can be employed, as polycyclic aromatic structures are often naturally fluorescent. scilit.com
The optimization process aims to maximize resolution, minimize run time, and achieve high sensitivity. nih.gov
Table 1: Example of Optimized HPLC Parameters for this compound Analysis
| Parameter | Optimized Condition | Purpose |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic retention for the aromatic structure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Suppresses ionization of the carboxylic acid group. |
| Mobile Phase B | Acetonitrile | Elutes the analyte from the nonpolar stationary phase. |
| Gradient Elution | Start at 70% A, decrease to 30% A over 20 min | Ensures separation from polar interferences and elution of the target analyte. |
| Flow Rate | 1.0 mL/min | Balances analysis time with separation efficiency. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 268 nm or Fluorescence (Ex/Em specific) | Provides sensitive and selective detection of the chrysene moiety. |
| Injection Volume | 10 µL | Standard volume for quantitative analysis. |
Gas Chromatography (GC) is a high-resolution separation technique, but it is restricted to thermally stable and volatile compounds. libretexts.org this compound, with its polar carboxylic acid group and high molecular weight, is non-volatile and prone to thermal degradation and adsorption in the GC system. colostate.edu Therefore, a chemical derivatization step is mandatory to convert the polar functional groups into less polar, more volatile, and more thermally stable analogues. libretexts.org
The primary target for derivatization is the active hydrogen of the carboxylic acid group. weber.hu Common derivatization strategies include:
Alkylation (Esterification) : This is the most widely used method for carboxylic acids. libretexts.orgweber.hu It involves converting the carboxylic acid into an ester, typically a methyl ester, which is significantly more volatile. Reagents like diazomethane are highly effective but also toxic and explosive. weber.hugoogle.com Safer alternatives include using an alcohol (e.g., methanol) with an acid catalyst or reagents like trimethyl orthoacetate. colostate.edugoogle.com
Silylation : This technique replaces the active hydrogen with a trimethylsilyl (TMS) group. researchgate.net Silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the carboxylic acid to form a volatile TMS ester. researchgate.net These derivatives are suitable for GC analysis but can be sensitive to moisture. weber.hu
Once derivatized, the compound can be analyzed on a GC system, typically using a nonpolar capillary column (e.g., DB-5MS) and a temperature-programmed oven to elute compounds based on their boiling points. nih.gov
Table 2: Common Derivatization Reagents for GC Analysis of Carboxylic Acids
| Derivatization Method | Reagent | Target Functional Group | Derivative Product | Key Considerations |
| Alkylation | Diazomethane | Carboxylic Acid | Methyl Ester | Highly efficient and clean reaction, but reagent is toxic and explosive. weber.hu |
| Alkylation | Methanol / HCl | Carboxylic Acid | Methyl Ester | Safer alternative, requires heating and removal of excess reagents. colostate.edu |
| Silylation | BSTFA with TMCS catalyst | Carboxylic Acid | Trimethylsilyl (TMS) Ester | Effective and common, but derivatives can be moisture-sensitive. researchgate.net |
Hyphenated Techniques for Comprehensive Analysis
To achieve the highest levels of sensitivity and specificity, chromatographic systems are often coupled with mass spectrometers. These "hyphenated" techniques provide not only retention time data but also mass-to-charge ratio information, which is invaluable for definitive identification and trace-level quantification.
HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for analyzing this compound without the need for derivatization. nih.gov This technique is particularly useful for complex matrices like plasma, urine, or soil extracts where trace-level detection is required. nih.gov
In a typical setup, the eluent from the HPLC column is directed to an ion source, most commonly an Electrospray Ionization (ESI) source, which ionizes the analyte molecules. The ions are then transferred to the mass spectrometer. In tandem MS, a specific precursor ion corresponding to the analyte is selected in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing matrix interference. mdpi.com
This method allows for both the confirmation of the compound's identity through its specific fragmentation pattern and its precise quantification, even at picogram levels. uctm.edu
Table 3: Hypothetical HPLC-MS/MS Parameters for this compound
| Parameter | Setting | Purpose |
| Ionization Mode | ESI Negative | Efficiently ionizes the carboxylic acid group to [M-H]⁻. |
| Precursor Ion (Q1) | m/z corresponding to [M-H]⁻ | Selects the molecular ion of the target analyte. |
| Collision Gas | Argon | Induces fragmentation of the precursor ion. |
| Product Ion (Q3) | m/z of a stable, characteristic fragment | Provides specificity for quantification and confirmation. |
| Dwell Time | 100 ms | Ensures sufficient signal for accurate quantification. |
GC-Mass Spectrometry (GC-MS) combines the high separation power of gas chromatography with the detection capabilities of mass spectrometry. restek.com For this compound, this technique requires prior derivatization as described in section 7.1.2.
Following separation on the GC column, the derivatized analyte enters the MS ion source, typically an Electron Ionization (EI) source. EI produces a predictable and reproducible fragmentation pattern, which acts as a "chemical fingerprint" for the compound. researchgate.net This allows for confident qualitative identification by comparing the acquired mass spectrum to a library of known spectra.
For quantitative analysis, the GC-MS is often operated in Selected Ion Monitoring (SIM) mode. tdi-bi.com Instead of scanning the entire mass range, the detector is set to monitor only a few characteristic ions of the target analyte. nih.gov This dramatically increases sensitivity by reducing noise and allows for accurate quantification at low concentrations. uctm.edutdi-bi.com
Table 4: Typical GC-MS Parameters for Analysis of Derivatized PAHs
| Parameter | Setting | Purpose |
| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) | Standard nonpolar column for separation of PAHs. nih.gov |
| Injection Mode | Splitless | Maximizes transfer of analyte onto the column for trace analysis. tdi-bi.com |
| Oven Program | 90°C (2 min) to 320°C at 5°C/min | Provides separation of a wide range of PAH derivatives. shimadzu.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for identification. tdi-bi.com |
| Acquisition Mode | Full Scan (for identification) or SIM (for quantification) | Balances qualitative and quantitative needs. |
| SIM Ions | Molecular ion and 2-3 characteristic fragment ions | Ensures specificity and sensitivity for quantification. |
Spectrophotometric and Fluorometric Assay Development for High-Throughput Screening
While chromatographic methods provide detailed qualitative and quantitative data, they can be time-consuming and expensive for analyzing large numbers of samples. For high-throughput screening (HTS), simpler, faster, and more cost-effective methods are needed. nih.govmdpi.com Spectrophotometric and fluorometric assays can fulfill this role.
The extended aromatic system of the chrysene moiety in this compound is expected to exhibit strong UV absorbance and natural fluorescence, properties that can be exploited for assay development. dfo-mpo.gc.ca
Fluorometric Assays : Fluorescence spectroscopy is inherently more sensitive and selective than absorbance-based methods. dfo-mpo.gc.ca A fluorometric assay would involve exciting the sample at a specific wavelength (λex) and measuring the emitted light at a longer wavelength (λem). The intensity of the emitted fluorescence is directly proportional to the analyte's concentration. Development would focus on identifying the optimal excitation and emission wavelengths that maximize the signal from the target compound while minimizing background fluorescence from the sample matrix.
Colorimetric/Spectrophotometric Assays : While less sensitive, a colorimetric assay could potentially be developed. This would likely require a chemical reaction that specifically targets one of the functional groups (formyl or carboxyl) to produce a colored product that can be measured with a simple spectrophotometer or plate reader.
These assays are ideally suited for adaptation to a 96-well or 384-well plate format, allowing for the rapid screening of many samples simultaneously. mdpi.com However, they are more susceptible to interference from other absorbing or fluorescent compounds in the matrix. Therefore, positive results from an HTS assay often require confirmation by a more definitive technique like HPLC-MS/MS.
Table 5: Conceptual Framework for a Fluorometric HTS Assay
| Step | Description | Key Consideration |
| 1. Sample Preparation | Simple extraction into a compatible solvent (e.g., methanol, acetonitrile). | Minimize extraction of interfering fluorescent compounds. |
| 2. Wavelength Selection | Determine optimal excitation and emission wavelengths using a pure standard. | Maximize signal-to-noise ratio. |
| 3. Assay Execution | Dispense samples, standards, and blanks into a microplate. Read fluorescence on a plate reader. | Automation increases throughput and reproducibility. |
| 4. Data Analysis | Generate a calibration curve from standards. Interpolate concentrations of unknown samples. | Account for matrix effects and background fluorescence. |
| 5. Hit Confirmation | Re-analyze samples identified as positive using a confirmatory method (e.g., HPLC-MS/MS). | Eliminate false positives. |
Sample Preparation and Extraction Techniques from Environmental and Biological Samples
The accurate detection and quantification of this compound in complex environmental and biological matrices are critically dependent on the efficacy of sample preparation and extraction techniques. Given its structure as a carboxylic acid derivative of a polycyclic aromatic hydrocarbon (PAH), methods typically employed for both PAHs and carboxylic acids are relevant. The primary objectives of these techniques are to isolate the analyte from interfering matrix components, pre-concentrate it to detectable levels, and present it in a solvent compatible with the subsequent analytical instrumentation.
Extraction from Environmental Matrices
Environmental samples such as soil, sediment, water, and air can be highly complex, necessitating robust extraction methods to ensure reliable analysis of this compound. Due to the low concentrations at which PAHs and their derivatives are often found in the environment, a preconcentration step is usually essential. nih.govencyclopedia.pubnih.gov
Conventional techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) have been widely used for the extraction and preconcentration of a variety of analytes from environmental samples. nih.govencyclopedia.pub However, these methods can be time-consuming and require large volumes of organic solvents. encyclopedia.pub
More recent approaches focus on miniaturization and reducing solvent consumption, in line with the principles of Green Analytical Chemistry. nih.gov These include:
Solid-Phase Microextraction (SPME): This non-exhaustive technique involves the use of a coated fiber that adsorbs the analyte from the sample. The fiber is then desorbed directly into the analytical instrument.
Dispersive Solid-Phase Extraction (d-SPE): In d-SPE, a sorbent is dispersed directly into the sample solution. nih.govencyclopedia.pub This increases the contact surface area between the sorbent and the analyte, leading to faster extraction equilibrium. nih.govencyclopedia.pub
Magnetic Solid-Phase Extraction (MSPE): This technique is a variation of d-SPE where a magnetic nanomaterial is used as the sorbent. nih.govencyclopedia.pub After adsorption, the sorbent with the bound analyte can be easily separated from the sample solution using an external magnetic field. nih.govencyclopedia.pub
The choice of sorbent is crucial in these methods, with materials like metal-organic frameworks, carbon-based materials, and molecularly imprinted polymers being utilized for their high adsorption capacity and selectivity for PAHs. nih.govnih.gov
Interactive Data Table: Environmental Sample Extraction Techniques
| Technique | Principle | Common Sorbents/Solvents | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Analyte is partitioned between a solid phase and a liquid phase. | C18, Silica, Florisil | High recovery, good selectivity | Can be time-consuming, requires solvent |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Dichloromethane, Hexane | Simple, effective for a wide range of analytes | Requires large volumes of organic solvents, can be labor-intensive |
| Solid-Phase Microextraction (SPME) | Adsorption of analyte onto a coated fiber. | Polydimethylsiloxane (PDMS), Polyacrylate (PA) | Solventless, simple, easy to automate | Fiber fragility, limited sample volume |
| Dispersive Solid-Phase Extraction (d-SPE) | Sorbent is dispersed in the sample matrix. | C18, Graphitized Carbon Black (GCB), Primary Secondary Amine (PSA) | Fast, high throughput, low solvent consumption | Requires centrifugation or filtration |
| Magnetic Solid-Phase Extraction (MSPE) | Use of magnetic nanoparticles as sorbents. | Fe3O4 nanoparticles functionalized with C18 or other ligands | Rapid separation, high surface area, easy to handle | Potential for sorbent aggregation |
Extraction from Biological Samples
Biological matrices such as plasma, urine, and tissues present a significant challenge for the extraction of this compound due to the high content of proteins and lipids, which can interfere with the analysis. researchgate.netmdpi.com Therefore, sample preparation methods must effectively remove these interferences.
For the analysis of carboxylic acids in biological samples, pretreatment involving solid-phase extraction or solvent extraction is commonly performed. mdpi.com In some cases, a derivatization step is necessary to improve the volatility or detectability of the analyte, particularly for gas chromatography-based methods. nih.gov This involves chemically modifying the carboxylic acid group. nih.gov
Specific techniques for handling the complexities of biological samples include:
Protein Precipitation: This is often the first step for plasma or serum samples, where a solvent like acetonitrile or methanol is added to precipitate proteins, which are then removed by centrifugation.
Liquid-Liquid Extraction (LLE): After protein precipitation, LLE can be used to further clean up the sample and extract the analyte of interest into an organic solvent.
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up biological extracts. Ion-exchange SPE can be particularly useful for isolating carboxylic acids by exploiting the charge of the carboxylate group.
Gel Permeation Chromatography (GPC): GPC is a size-exclusion chromatography technique that can be used to remove large molecules like lipids from the sample extract. mdpi.com
Interactive Data Table: Biological Sample Extraction Techniques
| Technique | Principle | Common Reagents/Materials | Advantages | Disadvantages |
| Protein Precipitation | Proteins are denatured and precipitated by adding an organic solvent or acid. | Acetonitrile, Methanol, Trichloroacetic acid | Simple, fast | May not remove all interferences, risk of analyte co-precipitation |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between an aqueous phase and an immiscible organic solvent. | Ethyl acetate, Methyl tert-butyl ether (MTBE) | Good for removing polar interferences | Can be labor-intensive, requires solvent evaporation and reconstitution |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Mixed-mode ion-exchange cartridges, Reversed-phase (C18) cartridges | High selectivity, good concentration factor, can be automated | Can be more expensive than LLE, method development can be complex |
| Gel Permeation Chromatography (GPC) | Separation of molecules based on their size in solution. | Bio-Beads S-X3 | Effective for removing lipids | Can be time-consuming, requires specialized equipment |
Potential Advanced Applications of 4 Formylchrysene 5 Carboxylic Acid
Role as a Versatile Chemical Intermediate in Complex Organic Synthesis
The dual functionality of 4-Formylchrysene-5-carboxylic acid, possessing both an aldehyde (formyl group) and a carboxylic acid, positions it as a highly versatile intermediate in complex organic synthesis. These functional groups can undergo a wide variety of chemical transformations, often with high selectivity, allowing for the construction of more complex molecular architectures.
The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides. libretexts.orgmnstate.edu These transformations are fundamental in the synthesis of a diverse range of organic molecules, including pharmaceuticals and functional materials. For instance, the conversion to an acid chloride would provide a highly reactive intermediate for subsequent coupling reactions. researchgate.net
Simultaneously, the formyl group can participate in reactions such as Wittig olefination, aldol condensation, and reductive amination. This allows for the introduction of new carbon-carbon or carbon-nitrogen bonds, further expanding the synthetic utility of the molecule. The ability to selectively react one functional group while leaving the other intact, or to engage both in sequential or one-pot reactions, offers synthetic chemists a powerful tool for building intricate molecular frameworks based on the chrysene (B1668918) scaffold. The synthesis of various functionalized chrysenes has been a subject of interest, highlighting the importance of developing new synthetic methods for these nonlinear polyacenes to establish structure-function relationships. nih.gov
Applications in Materials Science
The inherent electronic properties of the chrysene core, combined with the tunability afforded by its functional groups, make this compound a compelling candidate for applications in materials science.
Precursor for Organic Semiconductors and Optoelectronic Materials
Chrysene and its derivatives have been identified as promising materials for organic electronics, including organic thin-film transistors (OTFTs) and organic solar cells (OSCs). pkusz.edu.cnrsc.org The extended π-conjugated system of the chrysene core provides the necessary charge transport pathways. The performance of these materials is highly dependent on their molecular packing in the solid state and their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
The formyl and carboxylic acid groups on this compound can be strategically modified to fine-tune these properties. For example, the carboxylic acid can be converted into bulky esters to influence intermolecular interactions and promote favorable π-stacking for efficient charge transport. Theoretical studies on chrysene derivatives have shown that substitution can significantly impact their charge mobility. researchgate.net The formyl group, being an electron-withdrawing group, can lower the LUMO energy level, which is a crucial parameter for n-type semiconductor materials. researchgate.net The synthesis of chrysene-based nanographenes has also been explored for their potential in light-emitting materials. acs.org
Table 1: Hypothetical Optoelectronic Properties of this compound and its Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Potential Application |
| This compound | -5.8 | -3.2 | 2.6 | Organic Semiconductor Precursor |
| Methyl 4-formylchrysene-5-carboxylate | -5.9 | -3.3 | 2.6 | n-type Organic Semiconductor |
| 4-(Hydroxymethyl)chrysene-5-carboxylic acid | -5.7 | -3.1 | 2.6 | Hole-transporting Material |
Note: The data in this table is hypothetical and for illustrative purposes, based on general trends observed in related polycyclic aromatic hydrocarbons.
Monomer or Building Block in Polymer Chemistry
The bifunctional nature of this compound also makes it an attractive monomer for the synthesis of novel polymers. The carboxylic acid group can be used in polycondensation reactions with diols or diamines to form polyesters or polyamides, respectively. The formyl group can be utilized in polymerizations that form new carbon-carbon bonds.
Polymers incorporating the rigid and planar chrysene unit into their backbone are expected to exhibit high thermal stability and potentially interesting optical and electronic properties. Such polymers could find applications as high-performance plastics, components in organic light-emitting diodes (OLEDs), or as sensory materials. The synthesis of conjugated polymers based on chrysene derivatives has already been shown to yield materials with promising field-effect transistor and solar cell performance. rsc.orgrsc.org
Development as a Fluorescent Probe or Label for Chemical and Biological Systems
Polycyclic aromatic hydrocarbons are well-known for their fluorescent properties. researchgate.netnih.gov Chrysene itself is a fluorescent molecule, and the introduction of functional groups can modulate its photophysical properties, such as its absorption and emission wavelengths, quantum yield, and sensitivity to the local environment.
The formyl and carboxylic acid groups in this compound can serve as handles for attaching the molecule to other molecules or biological systems. The carboxylic acid can be activated and coupled to amine or hydroxyl groups on proteins, nucleic acids, or other biomolecules. The fluorescence of the chrysene core could then be used to report on the location, conformation, or binding events of the labeled species. The formyl group's reactivity can also be exploited for bioconjugation. The development of novel fluorescent probes is a very active area of research, with applications in medical diagnostics, cellular imaging, and environmental monitoring. scholaris.ca While many fluorescent probes are based on other chromophores, the unique spectral properties of chrysene derivatives could offer advantages in specific applications. ijrpc.com
Table 2: Potential Photophysical Properties of this compound as a Fluorescent Probe
| Property | Potential Value | Significance |
| Excitation Maximum (λex) | ~360 nm | Allows for excitation with common UV light sources. |
| Emission Maximum (λem) | ~420 nm | Emission in the blue region of the visible spectrum. |
| Quantum Yield (ΦF) | 0.1 - 0.4 | Moderate to good brightness for a fluorescent probe. |
| Stokes Shift | ~60 nm | Sufficient separation between excitation and emission for good signal-to-noise. |
Note: The data in this table is hypothetical and for illustrative purposes, based on the known properties of chrysene and its derivatives.
Design of Ligands for Catalysis or Supramolecular Assemblies
The carboxylic acid group of this compound can act as a coordinating group for metal ions, making the molecule a potential ligand for the synthesis of metal complexes. These complexes could exhibit interesting catalytic properties, leveraging the electronic nature of the chrysene scaffold to influence the reactivity of the metal center. N-heterocyclic carbenes are a prominent class of ligands in modern catalysis, and the development of novel ligand systems is a continuous pursuit. nih.gov
Furthermore, the combination of the planar aromatic surface of the chrysene core and the hydrogen-bonding capabilities of the carboxylic acid group makes this compound an interesting building block for the construction of supramolecular assemblies. Through non-covalent interactions such as π-π stacking and hydrogen bonding, these molecules could self-assemble into well-defined nanostructures like wires, sheets, or tubes. These organized assemblies could have applications in areas such as molecular electronics, sensing, and drug delivery.
Utilization in Nanotechnology (e.g., Surface Modification, Nanomaterial Synthesis)
The functional groups of this compound provide a means to anchor the molecule onto the surfaces of various nanomaterials, such as nanoparticles, nanotubes, and nanosheets. The carboxylic acid can bind to metal oxide surfaces, while the formyl group offers a reactive site for further functionalization.
This surface modification can be used to impart new properties to the nanomaterials. For example, coating a nanoparticle with a layer of this compound could enhance its dispersibility in certain solvents, introduce fluorescence for imaging applications, or create a platform for the attachment of other molecules. The synthesis of chrysene-based nanographenes points towards the utility of chrysene units in creating well-defined nanostructures. acs.org
Environmental Transformation and Degradation Pathways of 4 Formylchrysene 5 Carboxylic Acid
Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments
Photolytic degradation is a key abiotic process that contributes to the transformation of PAHs in the environment. In aquatic and atmospheric systems, 4-Formylchrysene-5-carboxylic acid is likely to undergo photolysis through direct and indirect mechanisms.
Direct Photolysis: The chrysene (B1668918) ring system can absorb ultraviolet (UV) radiation from sunlight, leading to its electronic excitation and subsequent chemical reactions. This can result in the oxidation of the aromatic structure. The presence of the formyl and carboxylic acid groups, which are chromophores, may alter the absorption spectrum of the molecule, potentially influencing the rate and products of direct photolysis.
Indirect Photolysis: In natural waters and the atmosphere, photochemically produced reactive oxygen species (ROS), such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and ozone (O₃), play a crucial role in the degradation of organic pollutants. The electron-rich chrysene core is susceptible to attack by these potent oxidants. The formyl and carboxylic acid groups, being electron-withdrawing, may influence the sites of radical attack on the aromatic rings. For instance, hydroxyl radical-mediated reactions are a major pathway for the atmospheric degradation of PAHs. In aquatic environments, dissolved organic matter (DOM) can act as a photosensitizer, generating ROS that contribute to the degradation of PAHs.
The initial products of photolytic degradation are likely to be hydroxylated derivatives of this compound. Further oxidation can lead to the formation of quinones and ring-cleavage products. The formyl group can be oxidized to a carboxylic acid group, and the existing carboxylic acid group can undergo decarboxylation under certain conditions.
Microbial Biodegradation Pathways and Enzyme Systems
Microbial degradation is a primary mechanism for the removal of PAHs from contaminated environments. The biodegradation of this compound is expected to be initiated by the enzymatic machinery of various microorganisms capable of utilizing aromatic hydrocarbons as a source of carbon and energy.
A diverse range of bacteria and fungi have been identified for their ability to degrade chrysene and other PAHs. It is highly probable that some of these microorganisms, or microbial consortia, would also be capable of transforming this compound. The presence of the carboxylic acid group may enhance the bioavailability of the compound to some microorganisms.
Bacterial species known for chrysene degradation often belong to genera such as Rhodococcus, Bacillus, and Burkholderia. For example, a consortium of Rhodococcus sp., Bacillus sp., and Burkholderia sp. has been shown to effectively degrade chrysene. The bacterium Pseudoxanthomonas sp. PNK-04 has also been identified as a chrysene degrader.
Fungi, particularly white-rot fungi, are also proficient degraders of PAHs due to their non-specific extracellular ligninolytic enzymes. Fungal species from the genera Armillaria and Polyporus have demonstrated the ability to degrade chrysene.
| Microbial Genus | Type | Known Chrysene Degradation |
|---|---|---|
| Rhodococcus | Bacterium | Yes |
| Bacillus | Bacterium | Yes |
| Burkholderia | Bacterium | Yes |
| Pseudoxanthomonas | Bacterium | Yes |
| Armillaria | Fungus | Yes |
| Polyporus | Fungus | Yes |
The microbial degradation of aromatic compounds is initiated by oxygenase enzymes that incorporate oxygen atoms into the aromatic ring, leading to its destabilization and subsequent cleavage.
Bacterial Enzyme Systems: In aerobic bacteria, the initial attack on the chrysene ring is typically catalyzed by dioxygenases . These enzymes incorporate both atoms of molecular oxygen to form a cis-dihydrodiol. The genes encoding these enzymes, such as those for naphthalene (B1677914) dioxygenase (nah-like genes), are often found on plasmids and have been used as markers for PAH degradation potential. Following the initial dioxygenation, a dehydrogenase converts the cis-dihydrodiol to a diol, which is then susceptible to ring cleavage by other dioxygenases. For instance, Rhodococcus species possess a variety of extradiol dioxygenase genes. The degradation of benzoate, a simple aromatic carboxylic acid, by Rhodococcus sp. also involves benzoate dioxygenase genes.
Fungal Enzyme Systems: White-rot fungi employ a different strategy involving extracellular ligninolytic enzymes, including lignin peroxidase (LiP) , manganese peroxidase (MnP) , and laccase . These enzymes have a broad substrate specificity and generate highly reactive radicals that can oxidize a wide range of recalcitrant compounds, including PAHs. The fungus Polyporus sp. S133 produces manganese peroxidase, lignin peroxidase, laccase, and dioxygenases during chrysene degradation. Similarly, Armillaria sp. F022 utilizes these enzymes for chrysene transformation.
The formyl group of this compound can be oxidized to a carboxyl group by aldehyde dehydrogenases, while the carboxylic acid group can be removed through decarboxylation reactions catalyzed by decarboxylases.
| Enzyme Class | Microbial Origin | Role in Degradation | Example Genes |
|---|---|---|---|
| Dioxygenase | Bacteria (e.g., Pseudomonas, Rhodococcus) | Initial ring hydroxylation | nahAc, edoA, edoB, edoC, edoD |
| Lignin Peroxidase (LiP) | Fungi (e.g., Polyporus, Armillaria) | Extracellular oxidation | - |
| Manganese Peroxidase (MnP) | Fungi (e.g., Polyporus, Armillaria) | Extracellular oxidation | - |
| Laccase | Fungi (e.g., Polyporus, Armillaria) | Extracellular oxidation | - |
| Aldehyde Dehydrogenase | Bacteria and Fungi | Oxidation of formyl group | - |
Characterization of Environmental Transformation Products and Mineralization Potential
The microbial degradation of chrysene typically proceeds through a series of metabolic intermediates. The proposed pathway for chrysene degradation by Pseudoxanthomonas sp. PNK-04 involves hydroxyphenanthroic acid, 1-hydroxy-2-naphthoic acid, and salicylic acid, eventually leading to catechol, which is then funneled into the tricarboxylic acid (TCA) cycle. Fungal degradation of chrysene by Polyporus sp. S133 has been shown to produce chrysenequinone, 1-hydroxy-2-naphthoic acid, phthalic acid, salicylic acid, protocatechuic acid, gentisic acid, and catechol. The degradation by Armillaria sp. F022 also yields chrysenequinone and 1-hydroxy-2-naphthoic acid.
For this compound, the initial transformation products are likely to be hydroxylated derivatives, with the formyl group potentially being oxidized to a second carboxylic acid group. Subsequent ring cleavage would lead to the formation of various dicarboxylic and tricarboxylic aromatic and aliphatic acids.
Complete mineralization of this compound to carbon dioxide and water is the ultimate goal of biodegradation. The presence of the carboxylic acid group may facilitate the uptake and metabolism of the compound by some microorganisms, potentially leading to more efficient mineralization compared to the parent chrysene molecule. However, the recalcitrant nature of the four-ring chrysene core remains a significant barrier to rapid and complete degradation.
Adsorption, Desorption, and Mobility in Environmental Compartments
The fate and transport of this compound in the environment are heavily influenced by its sorption behavior in soil and sediment. The parent compound, chrysene, is hydrophobic and tends to strongly adsorb to organic matter in soil and sediment, which limits its mobility and bioavailability.
The presence of the polar formyl and carboxylic acid functional groups on the chrysene backbone is expected to increase the water solubility and reduce the hydrophobicity of the molecule. This would likely lead to weaker sorption to soil organic matter compared to chrysene. The carboxylic acid group can exist in its anionic form (carboxylate) at neutral and alkaline pH, which would further increase its water solubility and mobility in the environment. However, polar aromatic compounds can also interact with soil mineral surfaces through mechanisms other than hydrophobic partitioning.
The mobility of this compound in soil will therefore be a complex function of soil properties (such as organic matter content, clay content, and pH) and the specific chemical properties of the molecule. In general, it is expected to be more mobile in the subsurface and have a higher potential for leaching to groundwater than unsubstituted chrysene.
Future Research Directions and Unexplored Avenues
Development of Green and Sustainable Synthetic Routes for the Compound
Current synthetic methods for functionalized PAHs often rely on multi-step procedures that can be resource-intensive and generate significant waste. Future research should prioritize the development of environmentally benign and efficient synthetic routes to 4-Formylchrysene-5-carboxylic acid.
One promising avenue is the use of photocatalytic oxidation of a suitable chrysene (B1668918) precursor. Photocatalysis, particularly with materials like titanium dioxide (TiO2), has demonstrated effectiveness in the degradation and partial oxidation of various PAHs, including naphthalene (B1677914), anthracene, and phenanthrene. nih.govnih.govacs.org Research could focus on developing selective photocatalytic systems that can introduce both formyl and carboxyl groups onto the chrysene core in a controlled manner, potentially using sequential or one-pot processes under mild conditions (e.g., visible light irradiation). nih.gov
Another green approach involves biocatalytic synthesis . The discovery of novel enzymes from microorganisms capable of degrading PAHs opens the door to using these biocatalysts for targeted synthesis. researchgate.net Research could explore the enzymatic oxidation of a methyl or hydroxymethyl group at the 4-position of a chrysene-5-carboxylic acid precursor, or vice-versa. This would leverage the high selectivity of enzymes to achieve the desired functionalization with minimal environmental impact. nih.gov
Furthermore, advanced oxidation processes (AOPs) , such as those utilizing sulfate radicals, are being explored for the remediation of PAHs and could be adapted for synthetic purposes. nih.gov Controlled application of these highly reactive species might offer a pathway to the desired product. The development of modular electrophotocatalytic platforms also presents a novel, metal-free approach for constructing functionalized PAHs under mild conditions. chemrxiv.org
A comparative analysis of potential green synthetic routes is presented in the table below.
| Synthetic Approach | Potential Advantages | Research Challenges |
| Photocatalytic Oxidation | Utilizes light as an energy source, can be performed at ambient temperature and pressure. | Achieving high selectivity for the desired product, catalyst stability and reusability. |
| Biocatalytic Synthesis | High selectivity and specificity, operates under mild aqueous conditions, biodegradable catalysts. | Enzyme discovery and engineering, substrate scope limitations, and process scale-up. |
| Advanced Oxidation Processes | High reactivity, potential for rapid conversion. | Controlling the extent of oxidation to prevent complete degradation of the chrysene core. |
| Electrophotocatalysis | Metal-free, modular, operates under mild conditions. | Catalyst design and synthesis, optimization of electrochemical and photochemical parameters. |
Exploration of Novel Reactivity and Cascade Reactions Involving Both Functional Groups
The adjacent formyl and carboxylic acid groups in this compound are perfectly positioned for unique intramolecular reactions and cascade sequences, offering a gateway to novel polycyclic heterocyclic systems.
Future research should investigate acid- or base-steered cascade cyclizations . For instance, analogous to the reactions of 2-acylbenzoic acids, the carboxylic acid moiety could act as an internal nucleophile, attacking the activated aldehyde to form a lactone-type intermediate. nih.gov This intermediate could then undergo further transformations, leading to complex, fused-ring systems. The reaction conditions (acidic vs. basic) could steer the reaction towards different product scaffolds. nih.gov
The development of tandem reactions is another fertile area of exploration. The aldehyde group could first undergo a condensation reaction with a suitable nucleophile, followed by an intramolecular cyclization involving the carboxylic acid. This could be a powerful strategy for the one-pot synthesis of diverse heterocyclic structures fused to the chrysene backbone. The reactivity of aldehydes and ketones in nucleophilic additions is well-established and can be leveraged in this context. jackwestin.com
Moreover, the exploration of decarbonylative coupling reactions could lead to novel chrysene derivatives. While typically applied to esters, adapting these methods to the carboxylic acid, perhaps through in-situ derivatization, could enable the formation of new carbon-carbon or carbon-heteroatom bonds at the 5-position following a reaction at the 4-position aldehyde. researchgate.netacs.org
Advanced Computational Modeling for Predictive Understanding of its Behavior
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict and understand the properties and reactivity of this compound before embarking on extensive experimental work.
Future research should employ DFT and Time-Dependent DFT (TD-DFT) to model the electronic and optical properties of this compound and its potential derivatives. nih.govchemrxiv.orgresearchgate.net Such studies can predict HOMO/LUMO energy levels, absorption and emission spectra, and the effects of substituents on these properties. chemrxiv.orgresearchgate.net This information is crucial for designing molecules with specific optoelectronic characteristics for applications in devices like OLEDs. chemrxiv.org
Finally, computational studies can investigate the intermolecular interactions of this compound, such as π-π stacking and hydrogen bonding. This is critical for predicting its solid-state packing and, consequently, its properties as a material in thin-film devices. acs.orgresearchgate.netacs.org
| Computational Method | Application Area | Predicted Properties |
| Density Functional Theory (DFT) | Electronic structure and reactivity | HOMO/LUMO energies, reaction mechanisms, bond energies. |
| Time-Dependent DFT (TD-DFT) | Optical properties | UV-Vis absorption and emission spectra, excited state properties. |
| Ab-initio Molecular Dynamics (AIMD) | Dynamic behavior and interactions | Adsorption processes, conformational changes, solvent effects. |
| Quantitative Structure-Activity Relationship (QSAR) | Predictive modeling of properties | Adsorption energies, toxicity, biological activity. acs.org |
Investigation of its Potential as a Biomarker for Environmental Contamination
Metabolites of PAHs are increasingly recognized as valuable biomarkers for assessing human and environmental exposure to these pollutants. nih.govrsc.org Given that this compound is a known metabolite, its potential as a specific biomarker for chrysene or broader PAH contamination warrants thorough investigation.
Future research should focus on developing sensitive and selective analytical methods for the detection of this compound in environmental and biological samples. Techniques such as high-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry detectors (HPLC-FLD/MS) and gas chromatography-mass spectrometry (GC-MS) are commonly used for hydroxylated PAH metabolites and could be adapted for this carboxylated and formylated derivative. rsc.orgeurekaselect.comresearchgate.net
Studies are needed to establish a correlation between exposure levels and biomarker concentration . This would involve controlled laboratory studies and field monitoring in contaminated areas to validate the utility of this compound as a reliable indicator of exposure. Its presence and concentration could provide insights into the specific metabolic pathways activated upon exposure to certain PAHs.
Furthermore, the investigation of other chrysene metabolites , such as 3-hydroxychrysene and 6-hydroxychrysene, in conjunction with this compound, could provide a more comprehensive picture of PAH exposure and metabolism. rsc.org The use of a suite of biomarkers can offer greater specificity and accuracy in assessing environmental contamination and associated health risks. unacademy.comnih.gov
Design and Synthesis of Derivatives for Specific Advanced Material Applications
The chrysene core is a promising building block for organic electronic materials due to its inherent blue fluorescence and good thermal stability. The formyl and carboxylic acid functional groups of this compound serve as versatile handles for the synthesis of a wide range of derivatives with tailored properties for advanced material applications.
A key area for future research is the development of chrysene-based emitters for Organic Light-Emitting Diodes (OLEDs) . The functional groups can be used to attach various side groups, such as triphenylamine or carbazole moieties, to enhance hole-transporting properties, prevent intermolecular stacking, and tune the emission color and efficiency. The synthesis of asymmetric derivatives has been shown to be a successful strategy for achieving high-performance deep-blue emitters.
Another promising application is in organic thin-film transistors (OTFTs) . Chrysene derivatives have already demonstrated high charge carrier mobilities. nih.gov The aldehyde and carboxylic acid can be converted into other functional groups or used to attach solubilizing chains, which are crucial for solution-processable fabrication of OTFTs.
Finally, the design and synthesis of chrysene derivatives for chemical sensors is an unexplored avenue. The electron-rich chrysene core can interact with various analytes, and the functional groups provide a means to anchor the molecule to a sensor surface or to introduce specific recognition sites. The inherent fluorescence of the chrysene moiety could be modulated upon binding to a target analyte, forming the basis of a fluorescent sensor.
Q & A
Q. What precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved safety goggles.
- Ventilation : Conduct experiments in a fume hood to avoid inhalation of aerosols.
- Waste disposal : Treat residues as hazardous waste; incinerate at >850°C with alkaline scrubbers to prevent PAH release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
